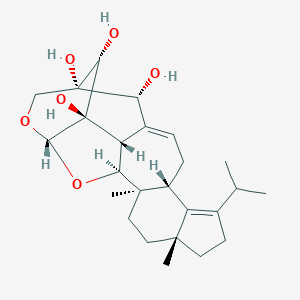
2,1,3-Benzoxadiazol-4-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,1,3-Benzoxadiazol-4-ylmethanol: is a chemical compound with the molecular formula C7H6N2O2 and a molecular weight of 150.137 g/mol It is characterized by a benzoxadiazole ring substituted with a methanol group at the 4-position
Mechanism of Action
- GSTs are present in human tissues and are divided into several gene-independent classes, including Alpha, Pi, Mu, Theta, Zeta, Omega, Sigma, and Kappa .
- Apoptosis : Submicromolar amounts of 2,1,3-Benzoxadiazol-4-ylmethanol trigger apoptosis in various human tumor cell lines. This occurs through the dissociation of the JNK-GSTP1-1 complex .
Target of Action
Mode of Action
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-Benzoxadiazol-4-ylmethanol typically involves the reaction of appropriate benzoxadiazole derivatives with methanol under controlled conditions. One common method involves the use of 2,1,3-benzoxadiazole as a starting material, which is then reacted with formaldehyde and a reducing agent to introduce the methanol group at the 4-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,1,3-Benzoxadiazol-4-ylmethanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzoxadiazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the methanol group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzoxadiazole-4-carboxylic acid, while substitution reactions can produce various benzoxadiazole derivatives .
Scientific Research Applications
2,1,3-Benzoxadiazol-4-ylmethanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzoxadiazole: The parent compound without the methanol group.
4-Hydroxymethyl-2,1,3-benzoxadiazole: A similar compound with a hydroxymethyl group instead of methanol.
2,1,3-Benzoxadiazole-4-carboxylic acid: An oxidized derivative of 2,1,3-Benzoxadiazol-4-ylmethanol.
Uniqueness
This compound is unique due to the presence of the methanol group, which imparts specific chemical and biological properties. This functional group allows for further chemical modifications and enhances the compound’s reactivity in various applications .
Properties
IUPAC Name |
2,1,3-benzoxadiazol-4-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-4-5-2-1-3-6-7(5)9-11-8-6/h1-3,10H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDMFOBEJCALFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383587 |
Source


|
| Record name | 2,1,3-benzoxadiazol-4-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175609-19-5 |
Source


|
| Record name | 2,1,3-benzoxadiazol-4-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde](/img/structure/B69997.png)


![5-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]-1,2,3-trifluorobenzene](/img/structure/B70004.png)


![2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde](/img/structure/B70013.png)




![2-(6-Methylimidazo[1,2-a]pyrazin-2-yl)acetic acid](/img/structure/B70024.png)

![Carbamic acid, [(1R)-2-hydroxy-1,2-dimethylpropyl]-, 1,1-dimethylethyl ester](/img/structure/B70030.png)
